Ethyl 1-phenylpiperidine-2-carboxylate
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Overview
Description
Ethyl 1-phenylpiperidine-2-carboxylate is an organic compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenylpiperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylsilane with an imine, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for preparing piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and other catalytic processes to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-phenylpiperidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 1-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, leading to its observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 1-phenylpiperidine-2-carboxylate can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
561307-76-4 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 1-phenylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-7-11-15(13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI Key |
GCBCXJFRYSACTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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